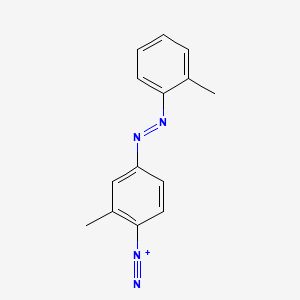

Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-

Description

Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- is a diazonium compound known for its vibrant color and utility in various chemical reactions. It is often used in the synthesis of azo dyes, which are widely employed in textile and other industries due to their bright and stable colors .

Properties

IUPAC Name |

2-methyl-4-[(2-methylphenyl)diazenyl]benzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N4/c1-10-5-3-4-6-14(10)18-17-12-7-8-13(16-15)11(2)9-12/h3-9H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAZRWOXBIIYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)[N+]#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067924 | |

| Record name | C.I. Azoic Diazo Component 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35472-85-6 | |

| Record name | Fast Garnet GBC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35472-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-((2-methylphenyl)azo)benzenediazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035472856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methyl-4-[2-(2-methylphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Azoic Diazo Component 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenediazonium, 2-methyl-4-[2-(2-methylphenyl)diazenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-((2-METHYLPHENYL)AZO)BENZENEDIAZONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YFA8NC8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Materials

- 2-methyl-4-aminobenzene (2-methyl-4-aminophenyl precursor) as the diazo component.

- 2-methylphenyl-containing aromatic compound as the coupling partner, providing the azo linkage.

Diazotization Procedure

- Dissolve the aromatic primary amine (e.g., 2-methyl-4-aminobenzene) in dilute hydrochloric acid.

- Cool the solution to 0–5 °C using an ice-water bath to stabilize the diazonium salt.

- Add a cold aqueous solution of sodium nitrite dropwise with stirring to generate the benzenediazonium salt in situ.

- Maintain the temperature strictly below 5 °C to prevent decomposition of the diazonium ion.

Azo Coupling Reaction

- Prepare an alkaline solution of the coupling component (e.g., 2-methylphenyl derivative with electron-rich aromatic sites).

- Slowly add the freshly prepared diazonium salt solution to the coupling component under stirring at 0–5 °C.

- The azo coupling proceeds rapidly, often indicated by the formation of a colored precipitate.

- Stir the reaction mixture for an additional 5–10 minutes at low temperature to ensure completion.

Isolation and Purification

- Filter the precipitated azo compound by suction filtration.

- Wash the solid with cold water to remove impurities.

- Dry under vacuum or in a desiccator for 1–2 days to obtain the pure azo compound.

Reaction Conditions and Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Temperature (Diazotization) | 0–5 °C | Critical to maintain diazonium salt stability |

| Acid Medium | Concentrated HCl | Provides acidic environment for diazotization |

| Sodium Nitrite | Stoichiometric, aqueous solution | Generates nitrous acid in situ |

| Coupling Medium | Alkaline aqueous solution (NaOH) | Enhances nucleophilicity of coupling partner |

| Reaction Time | Diazotization: 5 min; Coupling: 5–10 min | Ensures complete conversion |

| Stirring | Continuous during addition and coupling | Ensures homogeneity |

Research Findings and Analytical Data

- The diazonium salt intermediate is typically pale grey and slightly turbid, indicating successful formation.

- The azo coupling product precipitates as a brick-red solid or colored precipitate depending on substituents.

- Yields are generally high (>80%) when reaction conditions are optimized.

- Melting point and spectral data (UV-Vis, IR, NMR) confirm the azo structure and substitution pattern.

- The azo bond (-N=N-) exhibits characteristic absorption in the visible region, confirming dye formation.

Alternative and Advanced Methods

While the classical diazotization and coupling remain the gold standard, other methods have been explored:

- Reduction of nitroaromatic derivatives in alkaline medium to amines followed by diazotization.

- Gewald reaction-based syntheses for heterocyclic azo dyes, though less common for benzenediazonium derivatives.

- Use of substituted aromatic amines with electron-donating groups to modulate azo dye properties and improve coupling efficiency.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Diazotization | 2-methyl-4-aminobenzene + NaNO2 + HCl, 0–5 °C | Formation of 2-methyl-4-benzenediazonium salt |

| 2. Preparation of coupling component | 2-methylphenyl aromatic compound in alkaline solution | Activated nucleophile for coupling |

| 3. Coupling reaction | Slow addition of diazonium salt to coupling component at 0–5 °C | Formation of azo bond, precipitation of product |

| 4. Isolation | Filtration, washing, drying | Pure Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- |

Chemical Reactions Analysis

Electrochemical Functionalization of Copper Catalysts

This compound is used to modify copper electrodes via galvanostatic deposition. Key parameters include:

| Parameter | Value/Details | Source |

|---|---|---|

| Diazonium concentration | 3 mM in water/organic solvent (e.g., ethanol) | |

| Current density | 0.75 mA/cm² | |

| Temperature | Room temperature (15–30°C) | |

| Reaction time | 100 seconds |

Mechanism : The diazonium ion undergoes single-electron reduction at the copper surface, releasing N₂ gas and forming a covalent bond between the aromatic system and the copper atom. This functionalization enhances catalytic activity for applications like CO₂ reduction .

Substitution Reactions

The diazonium group participates in nucleophilic substitution, replacing -N₂⁺ with other groups:

Hydroxylation

Warming the compound in aqueous solution yields phenol derivatives via hydrolysis:

-

Product : Substituted phenol with retained azo linkage.

Iodination

Treatment with cold KI solution replaces -N₂⁺ with iodine:

Coupling Reactions

The diazonium ion acts as an electrophile in azo coupling reactions with electron-rich aromatics:

Example : Reaction with sodium phenoxide forms extended azo dyes:

Thermal and Photolytic Decomposition

Unstable under heat/light, the compound decomposes to release N₂ gas:

-

Byproducts : Radical intermediates may dimerize or react with solvents .

-

Stability : Enhanced by methyl groups but remains sensitive to shock and temperature .

Mechanistic Insights

-

Electrochemical Deposition : Radical formation upon reduction facilitates covalent bonding to metal surfaces .

-

Nucleophilic Substitution : Methyl groups ortho to -N₂⁺ sterically hinder reactions, directing substitutions to para positions .

-

Coupling Selectivity : Electron-donating methyl groups enhance electrophilicity of the diazonium ion, favoring coupling with phenols/naphthols .

This compound’s versatility in substitution, coupling, and surface modification underscores its utility in organic synthesis and materials science. Experimental protocols emphasize controlled conditions to manage its inherent instability.

Scientific Research Applications

Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: It serves as a staining agent in histology and cytology to visualize cellular components.

Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: It is employed in the production of pigments, inks, and coatings.

Mechanism of Action

The mechanism by which Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- exerts its effects involves the formation of azo bonds through coupling reactions. These bonds are responsible for the compound’s vibrant color and stability. The molecular targets include nucleophilic sites on phenols and amines, which facilitate the formation of azo compounds .

Comparison with Similar Compounds

Similar Compounds

- Benzenediazonium chloride

- Benzenediazonium sulfate

- 2-Methylbenzenediazonium chloride

Uniqueness

Compared to similar compounds, Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable azo compounds with intense colors makes it particularly valuable in dye synthesis .

Biological Activity

Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-, is a compound belonging to the class of azo compounds, which are characterized by the presence of the azo functional group (-N=N-). This compound has garnered interest in various fields of research due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant data tables and case studies.

Overview of Azo Compounds

Azo compounds are widely recognized for their applications in dyeing and as intermediates in organic synthesis. However, their biological activities have become a focal point in medicinal chemistry. The presence of the azo linkage can influence the pharmacological properties of these compounds, making them potential candidates for drug development.

Antimicrobial Activity

Numerous studies have indicated that azo compounds exhibit significant antimicrobial properties. For instance, research has demonstrated that various azobenzene derivatives possess potent antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for several synthesized azo derivatives have been reported, showcasing their effectiveness against a range of pathogenic microorganisms.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound 4b (R = 4-OMe) | 0.0078 | Escherichia coli |

| Compound 4j (R = 4-NO2) | 0.125 | Enterobacter cloacae |

| Compound ASBn | 50-250 | Staphylococcus aureus |

These findings suggest that modifications to the azo structure can enhance antimicrobial efficacy. For example, the introduction of electron-withdrawing groups such as nitro or halogens has been associated with increased activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of azo compounds has also been explored extensively. Studies have shown that certain azo derivatives can inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study evaluated several azo derivatives for their cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and prostate cancer (PC3). The results indicated significant cytotoxicity correlated with specific structural features:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 10c | MCF7 | 5.0 |

| Compound 10d | K562 | 3.5 |

The bis-derivatives containing phenylazo groups demonstrated particularly strong activity against MCF7 cells .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, azo compounds have been investigated for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

Research utilizing the DPPH assay has shown that certain azo derivatives exhibit significant free radical scavenging activity:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound 4e | 78% |

| Compound 4iv | 82% |

These results indicate that structural modifications can enhance antioxidant activity, suggesting potential applications in health and nutrition .

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of aminothiazole-ligated azo derivatives and tested them against various bacterial strains. The results showed that compounds with specific substituents exhibited MIC values as low as , indicating potent antibacterial activity .

- Cytotoxicity Evaluation : A comprehensive evaluation of nine tautomeric azo hydrazone compounds revealed strong cytotoxicity against multiple cancer cell lines. Compounds were assessed using the SRB assay, highlighting their potential as anticancer agents .

- Antioxidant Properties : In a study focusing on antioxidant activity, several newly synthesized azo compounds were tested for their ability to scavenge DPPH radicals. The findings suggested that these compounds could be developed further for therapeutic applications targeting oxidative stress .

Q & A

Q. What are the standard synthetic protocols for preparing Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-, and how are intermediates characterized?

The compound is synthesized via diazotization of a substituted aniline derivative (e.g., 2-methyl-4-amino-substituted benzene) with NaNO₂ in acidic media (0–5°C), followed by coupling with a reactive phenol or aromatic amine. Key intermediates, such as diazonium salts, are stabilized at low temperatures and characterized via melting points, elemental analysis, and spectroscopic methods (FT-IR, UV-Vis, H-NMR) to confirm functional groups like azo (-N=N-) and diazonium (-N) . For example, IR spectra confirm C-N stretching (~1350 cm) and N=N stretching (~1450 cm), while UV-Vis data (λₐᵦₛ ~400–500 nm) indicate π→π* transitions in the azo chromophore .

Q. How are acidity constants (pKa) determined for phenolic and carboxylic protons in azo-dye derivatives of this compound?

pKa values are measured using UV-Vis titration in buffered solutions. Absorbance changes at specific wavelengths (e.g., λₘₐₓ for protonated vs. deprotonated forms) are plotted against pH to determine dissociation constants. For example, phenolic protons in similar compounds exhibit pKa ranges of 8–10, while carboxylic protons are more acidic (pKa ~2–4) . Hammett correlations may also be applied to predict substituent effects on acidity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is a diazonium salt, which may decompose exothermically upon heating, releasing toxic NOₓ gases. Mutagenicity data (e.g., positive Ames test results) indicate it requires handling in fume hoods with personal protective equipment (gloves, lab coat). Storage at low temperatures (≤4°C) in dark conditions is recommended to prevent decomposition .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR or IR) for this compound be resolved during structural elucidation?

Contradictions may arise from tautomerism (e.g., azo-hydrazone tautomerism) or solvent effects. For NMR, deuterated solvents (DMSO-d₆, CDCl₃) and 2D techniques (COSY, HSQC) can clarify proton coupling and C assignments. IR discrepancies (e.g., shifts in N=N stretches) may result from crystallinity differences; KBr pellets vs. ATR-FTIR comparisons are advised. Computational methods (DFT calculations) can predict vibrational frequencies and NMR chemical shifts for validation .

Q. What strategies optimize crystallographic refinement for this compound when using SHELX or WinGX?

High-resolution data (≤1.0 Å) are critical for resolving azo-group geometry. In SHELXL, anisotropic displacement parameters (ADPs) for heavy atoms (e.g., sulfur or halogens) improve model accuracy. For twinned crystals, TWIN/BASF commands in SHELXL refine twin fractions. WinGX integration with ORTEP-3 aids in visualizing thermal ellipsoids and validating bond lengths/angles against CSD (Cambridge Structural Database) averages .

Q. How do substituent effects (e.g., methyl vs. methoxy groups) influence the compound’s reactivity in electrophilic substitution reactions?

Methyl groups act as ortho/para-directing electron donors, enhancing electrophilic coupling at specific positions. Methoxy groups, being stronger donors, increase reactivity but may sterically hinder coupling. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify reaction rates, while Hammett σ⁺ values correlate substituent electronic effects with regioselectivity .

Q. What computational approaches predict the compound’s mutagenicity and environmental persistence?

QSAR (Quantitative Structure-Activity Relationship) models, such as TOPKAT or VEGA, use descriptors like logP, molecular weight, and electrophilic substructures (azo, diazonium) to predict toxicity. MD simulations assess stability in aqueous environments, while DFT calculations evaluate redox potentials for degradation pathways (e.g., azo bond cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.